

An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxyethanol

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Compound of Interest		
Compound Name:	2-Methoxyethanol	
Cat. No.:	B045455	Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Methoxyethanol**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and analytical protocols for this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for **2-Methoxyethanol**.

Table 1: ¹H NMR Spectroscopic Data for **2-Methoxyethanol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.66	t	2H	HO-CH₂-
~3.55	t	2H	-O-CH ₂ -CH ₂ -OH
~3.38	S	3H	СН3-О-
~2.5 (variable)	s (broad)	1H	НО-

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Multiplicity: s = singlet, t = triplet.



Table 2: 13C NMR Spectroscopic Data for 2-Methoxyethanol

Chemical Shift (ppm)	Assignment
~72.5	-O-CH ₂ -CH ₂ -OH
~61.7	HO-CH₂-
~59.1	CH₃-O-

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Key IR Absorption Bands for 2-Methoxyethanol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3440 (broad)	Strong	O-H stretch (hydrogen- bonded)
2928, 2875	Strong	C-H stretch (sp³)
1114	Strong	C-O stretch (ether)
1065	Strong	C-O stretch (alcohol)

Sample preparation: Neat liquid film.

Table 4: Major Mass Spectrometry Fragments for 2-Methoxyethanol (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
76	9	[M] ⁺ (Molecular Ion)
58	6	[M - H₂O] ⁺
45	100	[CH ₂ =O ⁺ -CH ₃]
31	23	[CH2=O-H]+
29	34	[CHO]+



Ionization method: Electron Ionization (EI) at 70 eV.[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

- 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- 2.1.1. ¹H NMR Spectroscopy Protocol
- Sample Preparation:
 - Dissolve approximately 5-20 mg of 2-Methoxyethanol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[2][3]
 - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
 - Cap the NMR tube securely.
- Instrument Parameters (400 MHz Spectrometer):
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
 - Number of Scans (ns): 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): Approximately 2-4 seconds.
 - Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum manually or automatically.
 - Perform baseline correction.



- Reference the spectrum by setting the TMS peak to 0 ppm.
- Integrate the signals to determine the relative number of protons.

2.1.2. ¹³C NMR Spectroscopy Protocol

- Sample Preparation:
 - Prepare a more concentrated sample than for ¹H NMR. Dissolve approximately 50-100 mg
 of 2-Methoxyethanol in 0.6-0.7 mL of CDCl₃ in a 5 mm NMR tube.[2][3]
 - TMS is used as the internal standard (0 ppm).
- Instrument Parameters (100 MHz Spectrometer):
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.[4]
 - Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
 - Relaxation Delay (d1): 2 seconds.
 - Acquisition Time (aq): Approximately 1-2 seconds.
 - Spectral Width (sw): A spectral width of 0-220 ppm is standard for most organic molecules.
 [4]
- Data Processing:
 - Apply Fourier transformation with an exponential window function to improve the signal-tonoise ratio.
 - Phase the spectrum.
 - Perform baseline correction.



Reference the spectrum to the TMS signal at 0 ppm or the solvent peak (CDCl₃ at 77.16 ppm).

2.2. Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid Film):
 - Place a single drop of neat 2-Methoxyethanol onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]
 - Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[5]
- Instrument Parameters (FTIR Spectrometer):
 - Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
 - Number of Scans: 16 to 32 scans are typically co-added to obtain a high-quality spectrum.
 - Resolution: 4 cm⁻¹.
 - Background: A background spectrum of the clean, empty salt plates should be acquired before running the sample.
- Data Acquisition and Processing:
 - Place the prepared salt plates in the sample holder of the FTIR spectrometer.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption peaks.
- 2.3. Mass Spectrometry (MS)
- Sample Introduction:

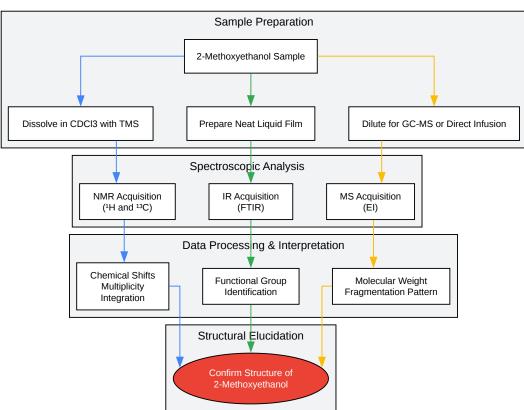


- For a volatile liquid like 2-Methoxyethanol, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.
- If using GC-MS, a small amount of a dilute solution of 2-Methoxyethanol in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC.
- Instrument Parameters (Electron Ionization EI):
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV is the standard energy to produce reproducible fragmentation patterns and for comparison with spectral libraries.[6][7]
 - Source Temperature: Approximately 200-250 °C.
 - Mass Range: Scan from m/z 10 to 100 to ensure all relevant fragments are detected.
- Data Analysis:
 - Identify the molecular ion peak ([M]+), which corresponds to the molecular weight of 2-Methoxyethanol (76.09 g/mol).
 - Analyze the fragmentation pattern to identify characteristic fragment ions. The base peak (the most intense peak) is a key identifier.
 - Compare the obtained spectrum with a reference mass spectrum from a database for confirmation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Methoxyethanol**, from sample preparation to data interpretation.





Workflow for Spectroscopic Analysis of 2-Methoxyethanol

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Caption: Workflow for the spectroscopic analysis of **2-Methoxyethanol**.



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